4-fluoro-2-[4-(3-nitrobenzoyl)piperazin-1-yl]-1,3-benzothiazole
Description
Properties
IUPAC Name |
[4-(4-fluoro-1,3-benzothiazol-2-yl)piperazin-1-yl]-(3-nitrophenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15FN4O3S/c19-14-5-2-6-15-16(14)20-18(27-15)22-9-7-21(8-10-22)17(24)12-3-1-4-13(11-12)23(25)26/h1-6,11H,7-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLSUSEGFNWDTLV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC3=C(C=CC=C3S2)F)C(=O)C4=CC(=CC=C4)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15FN4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-fluoro-2-[4-(3-nitrobenzoyl)piperazin-1-yl]-1,3-benzothiazole typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the Fluorobenzo[d]thiazole Moiety: This step involves the reaction of 4-fluoroaniline with carbon disulfide and an oxidizing agent to form the fluorobenzo[d]thiazole ring.
Piperazine Ring Formation: The piperazine ring is synthesized by reacting ethylenediamine with a suitable dihaloalkane.
Coupling Reaction: The final step involves coupling the fluorobenzo[d]thiazole moiety with the piperazine ring and the nitrophenyl group using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) under anhydrous conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
4-fluoro-2-[4-(3-nitrobenzoyl)piperazin-1-yl]-1,3-benzothiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorine atom, using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Amines in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
Chemistry
In chemistry, 4-fluoro-2-[4-(3-nitrobenzoyl)piperazin-1-yl]-1,3-benzothiazole is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology
In biological research, this compound is studied for its potential as a pharmacological agent. Its interactions with various biological targets are investigated to understand its effects on cellular processes and its potential therapeutic applications.
Medicine
In medicine, 4-fluoro-2-[4-(3-nitrobenzoyl)piperazin-1-yl]-1,3-benzothiazole is explored for its potential as a drug candidate. Its ability to interact with specific molecular targets makes it a promising compound for the development of new medications.
Industry
In the industrial sector, this compound is used in the development of advanced materials and chemical products. Its unique properties make it suitable for applications in the production of polymers, coatings, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 4-fluoro-2-[4-(3-nitrobenzoyl)piperazin-1-yl]-1,3-benzothiazole involves its interaction with specific molecular targets. The fluorobenzo[d]thiazole moiety is known to interact with enzymes and receptors, modulating their activity. The piperazine ring enhances the compound’s ability to cross biological membranes, increasing its bioavailability. The nitrophenyl group contributes to the compound’s reactivity and its ability to form stable complexes with target molecules.
Comparison with Similar Compounds
Table 1: Key Structural Analogues and Their Modifications
Key Observations :
- Electron-Withdrawing Groups: The 3-nitrobenzoyl group in the target compound may enhance binding to enzyme active sites compared to non-polar substituents (e.g., furan-2-carbonyl in ).
- Antifungal Activity : Compounds with cyclic amine substituents (e.g., azepane in BZ5) exhibit MIC values as low as 15.62 µg/mL against Candida albicans, suggesting that bulky aliphatic groups improve antifungal potency .
- Anticancer Potential: Methanesulfonylpiperidine derivatives (e.g., ) show moderate IC₅₀ values (~10 µM), likely due to enhanced solubility from sulfonyl groups.
Table 2: Activity Comparison Against Common Targets
Notable Findings:
- Antimicrobial Activity : The 3-nitro group in the target compound may act as a pharmacophore for nitroreductase enzymes in bacterial pathogens, akin to nitrofurans .
- Enzyme Inhibition : Piperazine-linked benzothiazoles (e.g., ) exhibit stronger AChE inhibition than morpholine derivatives, likely due to improved hydrogen bonding with catalytic triads.
Biological Activity
4-Fluoro-2-[4-(3-nitrobenzoyl)piperazin-1-yl]-1,3-benzothiazole is a compound of significant interest in medicinal chemistry due to its potential biological activity. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound's structure can be represented as follows:
- IUPAC Name : 4-Fluoro-2-[4-(3-nitrobenzoyl)piperazin-1-yl]-1,3-benzothiazole
- Molecular Formula : C16H17FN4O2S
- Molecular Weight : 354.39 g/mol
Structural Features
| Feature | Description |
|---|---|
| Fluorine Atom | Enhances lipophilicity and biological activity |
| Benzothiazole Moiety | Known for various biological activities |
| Piperazine Ring | Provides structural stability and receptor binding |
Anticancer Activity
Recent studies have highlighted the anticancer potential of benzothiazole derivatives. For instance, compounds similar to 4-fluoro-2-[4-(3-nitrobenzoyl)piperazin-1-yl]-1,3-benzothiazole have shown promising results against various cancer cell lines.
Case Study: Antiproliferative Effects
In a study examining the antiproliferative effects of benzothiazole derivatives, it was found that the introduction of nitrobenzoyl groups significantly increased cytotoxicity against human cancer cell lines such as A431 and Jurkat. The IC50 values were notably lower than those of standard chemotherapeutics like doxorubicin, indicating enhanced efficacy.
The proposed mechanism of action involves the interaction of the compound with specific molecular targets, including:
- DNA Intercalation : The compound may intercalate into DNA, disrupting replication and transcription processes.
- Enzyme Inhibition : It may inhibit key enzymes involved in cancer cell proliferation, such as topoisomerases.
Neuropharmacological Activity
The piperazine moiety in the compound structure suggests potential neuropharmacological effects. Research indicates that similar compounds exhibit activity on neurotransmitter systems, particularly serotonin and dopamine receptors.
Neurotransmitter Interaction Study
A study reported that related piperazine derivatives displayed significant binding affinity to serotonin receptors, suggesting potential applications in treating mood disorders. The presence of the fluorine atom is believed to enhance receptor binding.
Table: Biological Activities of Related Compounds
Q & A
Basic Research Questions
Q. What are the key steps in synthesizing 4-fluoro-2-[4-(3-nitrobenzoyl)piperazin-1-yl]-1,3-benzothiazole, and how can purity be ensured?
- Synthesis Steps :
Benzothiazole Core Formation : React 4-fluoro-2-aminothiophenol with a thiophilic agent (e.g., CS₂/KOH) under reflux to form the benzothiazole backbone .
Piperazine Coupling : Introduce the piperazine moiety via nucleophilic substitution using 1-(3-nitrobenzoyl)piperazine in the presence of a base (e.g., K₂CO₃) in DMF at 80–100°C .
Nitrobenzoyl Group Installation : Perform acylation using 3-nitrobenzoyl chloride under anhydrous conditions with a catalyst like triethylamine .
- Purity Assurance :
- Monitor reactions via TLC (silica gel, ethyl acetate/hexane) and purify intermediates via column chromatography (SiO₂, gradient elution).
- Confirm final product purity using HPLC (C18 column, acetonitrile/water mobile phase) and elemental analysis (C, H, N within ±0.4% of theoretical values) .
Q. Which spectroscopic techniques are critical for characterizing this compound?
- 1H/13C NMR : Assign peaks to confirm substituent positions (e.g., fluorine at C4 of benzothiazole, nitro group at C3 of benzoyl) .
- IR Spectroscopy : Detect key functional groups (e.g., C=O stretch at ~1680 cm⁻¹ for the benzoyl group, NO₂ asymmetric stretch at ~1520 cm⁻¹) .
- Mass Spectrometry (HRMS) : Verify molecular ion [M+H]+ with <5 ppm error .
Q. What structural features influence its biological activity?
- Critical Substituents :
| Substituent | Role |
|---|---|
| 4-Fluoro (benzothiazole) | Enhances lipophilicity and membrane permeability . |
| 3-Nitrobenzoyl (piperazine) | Introduces electron-withdrawing effects, stabilizing receptor interactions . |
- Piperazine Linker : Facilitates conformational flexibility for target binding .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies resolve contradictory biological activity data?
- Methodology :
Analog Synthesis : Prepare derivatives with variations (e.g., replacing nitro with cyano or methoxy groups) .
In Vitro Assays : Test against target enzymes (e.g., kinases) using fluorescence polarization or radiometric assays.
Data Analysis : Use multivariate regression to correlate substituent electronic/hydrophobic parameters (Hammett σ, logP) with IC₅₀ values .
- Example : A nitro-to-methoxy substitution reduced activity by 10-fold, suggesting electron-withdrawing groups are critical for target engagement .
Q. What computational strategies predict binding modes with biological targets?
- Docking Workflow :
Target Preparation : Retrieve a crystal structure (e.g., PDB ID: 2JDU for a kinase) and remove water/ligands.
Ligand Optimization : Minimize energy using AMBER or GAUSSIAN.
Docking : Use AutoDock Vina with a grid centered on the ATP-binding site.
- Validation : Compare predicted poses with experimental data (e.g., 9c in showed a binding energy of -8.2 kcal/mol) .
Q. How can reaction conditions be optimized for scalable synthesis?
- Design of Experiments (DoE) :
| Factor | Range | Optimal Value |
|---|---|---|
| Temperature | 60–120°C | 90°C |
| Solvent | DMF, DMSO, THF | DMF |
| Catalyst | Et₃N, DBU | Et₃N |
- Outcome : At 90°C in DMF with Et₃N, yield increased from 48% to 72% while reducing byproducts (HPLC purity >98%) .
Q. What crystallographic techniques elucidate its solid-state conformation?
- Single-Crystal X-ray Diffraction :
- Grow crystals via slow evaporation (solvent: ethanol/dichloromethane).
- Key Metrics: Bond angles (C-S-C ~95° in benzothiazole), torsion angles (piperazine ring puckering) .
- Implications : The nitrobenzoyl group adopts a coplanar orientation with benzothiazole, stabilizing π-π stacking in the crystal lattice .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
